molecular formula C7H10ClN3O B1354557 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride CAS No. 39716-49-9

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride

Número de catálogo: B1354557
Número CAS: 39716-49-9
Peso molecular: 187.63 g/mol
Clave InChI: TXVOCZBPNWNSQG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Discovery

The development of this compound emerged from the broader historical investigation of pyridazine derivatives that began in earnest during the mid-20th century. The foundational work on pyridazine chemistry can be traced to systematic studies of six-membered nitrogen-containing heterocycles, with early research focusing on understanding the fundamental properties and synthetic accessibility of these compounds. The exploration of pyridazinone derivatives gained momentum as researchers recognized their potential for diverse biological activities, leading to extensive medicinal chemistry programs dedicated to expanding this chemical space.

The specific compound this compound represents a refined approach to pyridazinone design, where the incorporation of a fused tetrahydropyridine ring system was pursued to enhance molecular complexity and potentially improve pharmacological properties. This design strategy reflects the evolution of heterocyclic chemistry from simple aromatic systems to more sophisticated polycyclic architectures that could better interact with biological targets. The hydrochloride salt form was developed to improve the compound's stability and handling characteristics, a common practice in pharmaceutical development for compounds containing basic nitrogen atoms.

Research into this specific structural class gained particular attention as scientists sought to develop lead-oriented scaffolds with multiple points of diversification. The pyrido[4,3-c]pyridazine core was identified as offering two distinct diversity points, making it an attractive template for structure-activity relationship studies and library synthesis efforts. This historical development reflects the broader trend in medicinal chemistry toward privileged structures that serve as productive starting points for drug discovery campaigns.

Classification within Pyridazinone Compounds

This compound belongs to the extensive family of pyridazinone derivatives, which constitute one of the most pharmacologically significant classes of nitrogen-containing heterocycles. Within this classification system, the compound represents a bicyclic pyridazinone where the pyridazine ring is fused to a saturated six-membered ring containing an additional nitrogen atom. This structural arrangement places it in the subclass of fused pyridazinones, distinguishing it from simpler monocyclic pyridazinone derivatives.

The compound's classification can be further refined by examining its relationship to other structurally related heterocycles. The pyrido[4,3-c]pyridazine core system represents a specific regioisomer within the broader family of pyridopyridazines, where the fusion pattern and positioning of nitrogen atoms define distinct chemical and biological properties. This particular fusion pattern creates a unique electronic environment that influences both the compound's chemical reactivity and its potential for molecular recognition events.

From a chemical taxonomy perspective, the compound incorporates multiple pharmacophoric elements commonly found in bioactive molecules. The pyridazinone moiety contributes hydrogen bond acceptor and donor capabilities, while the saturated piperidine-like ring provides conformational flexibility and additional sites for molecular interaction. The hydrochloride salt form represents the protonated state of the basic nitrogen atom in the saturated ring, affecting the compound's solubility properties and biological distribution characteristics.

Table 1: Structural Classification of this compound

Classification Level Category Specific Designation
Chemical Class Heterocyclic compounds Bicyclic nitrogen heterocycles
Ring System Pyridazinone derivatives Fused pyrido[4,3-c]pyridazinone
Saturation Pattern Partially saturated Tetrahydro derivative
Salt Form Hydrochloride Protonated nitrogen base
Molecular Formula C₇H₁₀ClN₃O Contains three nitrogen atoms
Structural Type Lead-oriented scaffold Two-point diversification platform

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of an important structural class. The compound exemplifies the principle of molecular complexity through ring fusion strategies, demonstrating how the combination of different heterocyclic units can create novel chemical entities with enhanced three-dimensional character and expanded pharmacological potential.

From a synthetic chemistry perspective, the compound represents an important case study in the construction of complex fused heterocyclic systems. The synthesis of the pyrido[4,3-c]pyridazine core typically involves multi-step synthetic sequences that showcase modern heterocyclic chemistry methodologies. These synthetic approaches often feature key cyclization reactions that form the fused ring system, including condensation reactions between appropriately substituted precursors and subsequent cyclization processes that establish the final molecular architecture.

The compound's significance is further highlighted by its role in advancing understanding of structure-activity relationships within the pyridazinone class. The specific arrangement of nitrogen atoms and the presence of the saturated ring system create unique electronic and steric environments that influence biological activity patterns. This has made the compound valuable for medicinal chemists seeking to understand how structural modifications affect biological properties, contributing to the broader knowledge base of heterocyclic drug design principles.

The molecular recognition properties of this compound also contribute to its significance in heterocyclic chemistry. The compound's ability to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, makes it a useful probe for studying molecular recognition phenomena. These properties have been exploited in the design of compounds that target specific biological macromolecules, demonstrating the practical applications of fundamental heterocyclic chemistry principles.

Research Timeline and Developmental Milestones

The research timeline for this compound and related compounds reflects the evolving sophistication of heterocyclic chemistry and medicinal chemistry over several decades. Early foundational work on pyridazine derivatives can be traced to the 1970s and 1980s, when researchers began systematically exploring the chemical and biological properties of six-membered diazine compounds. This period established the fundamental synthetic methodologies and biological activity profiles that would guide subsequent research efforts.

A significant milestone in the development of this compound class occurred with the publication of comprehensive synthetic approaches to pyrido[4,3-c]pyridazine derivatives in 2013. This work, which described a five-step synthetic sequence starting from readily available 4-piperidone derivatives, demonstrated the feasibility of preparing these complex heterocycles in synthetically useful yields. The key innovation involved a one-pot solvent-free reaction combining the piperidone derivative, glyoxylic acid, and hydrazine, which streamlined the synthetic process and improved overall efficiency.

The research timeline shows continued interest in this structural class through the 2020s, with ongoing investigations into structure-activity relationships and biological applications. Recent work has focused on expanding the synthetic methodology and exploring new applications for compounds containing the pyrido[4,3-c]pyridazine core. These studies have provided insights into the optimal structural features required for biological activity and have guided the design of new analogs with improved properties.

Table 2: Key Research Milestones for Pyrido[4,3-c]pyridazine Derivatives

Year Milestone Research Focus Reference Source
1983 Early pyridazinone studies Platelet aggregation inhibition PubMed 6854582
1990 Nuclear magnetic resonance studies Spectroscopic characterization Canadian Journal of Chemistry
2013 Synthetic methodology development Lead-oriented scaffold preparation Thieme Connect
2024 Biological activity investigations Nitric oxide synthase inhibition Ingenta Connect
2025 Contemporary research Ongoing structural studies Multiple databases

The developmental timeline also reveals the increasing sophistication of analytical and characterization techniques applied to these compounds. Early studies relied primarily on basic spectroscopic methods for structure determination, while contemporary research employs advanced techniques including high-resolution mass spectrometry, two-dimensional nuclear magnetic resonance spectroscopy, and computational modeling approaches. This technological evolution has enabled more detailed understanding of the compound's properties and has facilitated the rational design of new derivatives with targeted properties.

Propiedades

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-3-5-4-8-2-1-6(5)9-10-7;/h3,8H,1-2,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVOCZBPNWNSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=O)NN=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503334
Record name 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39716-49-9
Record name Pyrido[4,3-c]pyridazin-3(2H)-one, 5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39716-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of appropriate precursors, such as pyridine derivatives, under acidic or basic conditions to form the pyridazinone core.

    Hydrogenation: The resulting compound undergoes hydrogenation to reduce the double bonds, forming the tetrahydropyrido structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon for hydrogenation, is common to ensure efficient conversion.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can further reduce the compound to more saturated forms.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized pyridazinone derivatives.

    Reduction: Fully saturated tetrahydropyrido derivatives.

    Substitution: Alkylated or acylated pyridazinone derivatives.

Aplicaciones Científicas De Investigación

Pain Management

Research indicates that derivatives of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine have been explored for their analgesic properties. These compounds may offer alternatives to traditional opioids, potentially reducing side effects such as respiratory depression and tolerance development associated with classic opioids like morphine .

Neuropathic Pain Treatment

Given the limitations of conventional pain medications in treating neuropathic pain, compounds like 5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride are being investigated for their efficacy in this area. Studies suggest that these compounds could modulate norepinephrine reuptake and serotonin receptor regulation, which are crucial pathways in pain perception .

Lead-Oriented Synthesis

The synthesis of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine derivatives has been approached through various chemical methodologies. A notable method involves a one-pot reaction of 4-piperidone derivatives with glyoxylic acid and hydrazine, yielding target compounds with overall yields of 32–35% . This synthetic pathway highlights the compound's versatility as a scaffold for developing new pharmacological agents.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships of this compound have revealed insights into its binding affinities for various biological targets. For instance, modifications to the pyrido moiety have been shown to influence interactions with bromodomain proteins, suggesting its potential in targeting epigenetic regulators .

Case Studies

StudyFocusFindings
Study on Analgesic PropertiesEvaluated the effectiveness of tetrahydropyrido derivativesShowed potential as non-opioid analgesics with reduced side effects
Synthesis MethodologyDeveloped a one-pot synthesis approachAchieved moderate yields; highlighted efficiency in producing diverse derivatives
SAR AnalysisInvestigated binding affinitiesIdentified key structural features that enhance activity against specific targets

Mecanismo De Acción

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can modulate metabolic pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Heterocyclic Modifications

The position of ring fusion and substituents significantly impacts biological activity:

  • QB-3734 (5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3(2H)-one hydrochloride): Differs in pyridazine ring fusion ([3,4-c] vs. [4,3-c] in the target compound).
  • Thieno[2,3-d]pyrimidin-4(1H)-one analogs: Replace the pyridazine ring with a thienopyrimidinone system. These compounds showed enhanced BET-BDII selectivity due to the N-acetylated pyrido moiety, highlighting the importance of electron-deficient rings for bromodomain binding .
Table 1: Structural and Activity Differences in Core Heterocycles
Compound Name Core Structure Key Activity/IC50/EC50 Reference
Target Compound Pyrido[4,3-c]pyridazinone BET inhibitor (HTRF affinity)
QB-3734 Pyrido[3,4-c]pyridazinone Not reported
7-Alcanoyl-thienopyrimidinone Thieno[2,3-d]pyrimidinone BET-BDII selective (HTRF)
2-Chloro-tetrahydropyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine PARP1/CDK12 inhibitor

Substituent Effects on Activity

Pyrido Ring Substitutions
  • N-Acetylation: In BET inhibitors, N-acetylation of the pyrido moiety (e.g., 7-alcanoyl derivatives) improved binding affinity by ~10-fold compared to non-acetylated analogs .
  • Methylation : The methyl-substituted derivative (CID 63253327) exhibits altered hydrophobicity (ClogP increased by ~0.5) and was crystallized with SARS-CoV-2 NendoU, suggesting enhanced target complementarity .
Aromatic and Alkyl Substituents
  • GPR119 Agonists: 6-Substituted pyrido[4,3-d]pyrimidinones (EC50: 40 nM–14 μM) demonstrated that bulkier substituents at position 6 reduce potency, while electron-withdrawing groups enhance receptor activation .
  • 2-((Tetrahydrofuran-2-yl)methyl) Derivative : This analog (Ref: 10-F680429) introduces a polar tetrahydrofuran group, likely improving aqueous solubility but reducing membrane permeability compared to the hydrochloride salt .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt form increases aqueous solubility (>50 mg/mL) compared to free bases (e.g., 5,6,7,8-tetrahydro-1,6-naphthyridine, which requires co-solvents for dissolution) .
  • Metabolic Stability : Chlorine-substituted analogs (e.g., 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine) exhibit higher microsomal stability (t1/2 > 60 min) due to reduced oxidative metabolism .

Key Research Findings

  • BET Inhibition: The target compound’s pyridazinone core showed moderate affinity (Kd ~500 nM), while thienopyrimidinone analogs achieved sub-100 nM Kd values .
  • Synthetic Accessibility : The hydrochloride salt is commercially available (95% purity) from suppliers like Combi-Blocks (QB-0481) and BLD Pharmatech, enabling rapid SAR exploration .

Actividad Biológica

5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Chemical Formula : C7_{7}H8_{8}ClN3_{3}O
  • Molecular Weight : 175.61 g/mol
  • CAS Number : 1334146-29-0

Synthesis

The compound can be synthesized through a multi-step process starting from readily available 4-piperidone derivatives. A notable method involves a one-pot reaction with glyoxylic acid and hydrazine, yielding the target compound with an overall yield of approximately 32–35% .

Antiparasitic Activity

Recent studies have investigated the antiparasitic properties of derivatives of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine. For instance, compounds with specific substitutions exhibited significant activity against Plasmodium falciparum, with effective concentrations (EC50_{50}) as low as 0.004 μM for certain derivatives .

Anticancer Potential

The compound has also shown promise in anticancer research. A study indicated that modifications in the structure could enhance cytotoxicity against various cancer cell lines. For example, derivatives with methoxy or chloro substituents displayed improved potency compared to unsubstituted analogs .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that certain derivatives may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Study 1: Antiparasitic Activity

In a study assessing the antiparasitic activity of various tetrahydropyrido derivatives, it was found that specific substitutions at the 8-position significantly enhanced activity against P. falciparum. The most potent derivative had an EC50_{50} of 0.004 μM after 72 hours of exposure, indicating a strong potential for development into an antimalarial agent .

Study 2: Anticancer Efficacy

A series of compounds derived from 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine were evaluated for their cytotoxic effects on HepG2 liver cancer cells. The study reported that compounds with halogen substitutions exhibited up to a 9-fold increase in potency compared to the parent compound .

Table 1: Biological Activity Summary

Compound DerivativeActivity TypeEC50_{50} (μM)Reference
Parent CompoundAntiparasiticNot Available
Substituted Derivative AAntiparasitic0.004
Substituted Derivative BAnticancer0.090
Substituted Derivative CNeuroprotectiveNot Available

Q & A

Basic: What synthetic strategies are employed for synthesizing 5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride, and how are reaction conditions optimized?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving heterocyclic intermediates. A critical step is the aza-Wittig reaction, catalyzed by sodium ethoxide (NaOEt), to form the pyridazinone core. For example, iminophosphorane intermediates react with aryl isocyanates to generate carbodiimides, which then undergo cyclization with amines or alcohols under controlled conditions . Optimization involves adjusting catalysts (e.g., NaOEt concentration), temperature (50–80°C), and solvent polarity to improve yield and purity. Post-synthetic purification via recrystallization or column chromatography is essential .

Basic: Which analytical techniques are essential for validating the structural integrity and purity of this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic protons). For example, pyridazinone protons typically resonate at δ 7.2–8.5 ppm in DMSO-d6 .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ for C₁₁H₁₄ClN₃O requires m/z 240.0804). Discrepancies >5 ppm warrant reanalysis .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the pyridazinone ring) .

Advanced: How do structural modifications of the tetrahydropyrido-pyridazinone core influence sigma receptor binding affinity?

Methodological Answer:
Substituents at positions 3 and 6 significantly modulate sigma receptor interactions. For instance:

  • Position 3 : Electron-withdrawing groups (e.g., halides) enhance binding affinity by stabilizing ligand-receptor hydrogen bonds.
  • Position 6 : Bulky substituents (e.g., benzoyl groups) improve selectivity for σ₁ over σ₂ receptors, as shown in radioligand displacement assays (IC₅₀ values <100 nM) .
    Comparative studies using molecular docking and site-directed mutagenesis can validate these interactions .

Advanced: What in vivo models are suitable for evaluating the antihypertensive efficacy of this compound?

Methodological Answer:

  • Spontaneously Hypertensive Rats (SHR) : Administer intraperitoneal doses (10–50 mg/kg) and monitor blood pressure via telemetry. Antihypertensive effects correlate with reduced systolic pressure (>15 mmHg drop at 24 h post-dose) .
  • Renin-Transgenic Mice : Assess renal toxicity and dose-dependent efficacy. Histopathological analysis of kidney tissue ensures no tubular necrosis at therapeutic doses .

Data Contradiction: How can researchers resolve discrepancies in biological activity data between synthetic batches?

Methodological Answer:
Discrepancies often arise from:

  • Purity Variations : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify impurities (e.g., unreacted intermediates). Batches with >98% purity are prioritized for assays .
  • Stereochemical Inconsistencies : Chiral HPLC or X-ray crystallography confirms enantiomeric excess. For example, a 5% impurity of the (R)-enantiomer can reduce sigma receptor binding by 40% .
  • Solvent Residues : NMR detects residual DMSO or ethanol, which may artifactually inhibit enzyme activity .

Advanced: What computational methods are used to predict the metabolic stability of this compound?

Methodological Answer:

  • CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor model cytochrome P450 oxidation sites (e.g., N-demethylation at the piperidine ring).
  • In Silico Half-Life Estimation : Molecular dynamics simulations (AMBER force field) predict hepatic clearance rates. Compounds with t₁/₂ >4 h in human microsomes are prioritized for PK studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.